2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced chemical engineering techniques to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxyphenyl group can be oxidized to form the corresponding phenol.
Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form a simpler heterocyclic structure.
Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.
Major Products Formed
Oxidation: : Formation of 4-ethoxyphenol.
Reduction: : Formation of a simpler triazolopyridazine derivative.
Substitution: : Formation of various substituted thioacetamides.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: : Potential therapeutic applications include its use as an antitumor agent and in the treatment of various diseases.
Industry: : It may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique in its structure and potential applications compared to other triazolo[4,3-b]pyridazine derivatives. Similar compounds include:
2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide
2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
These compounds share the triazolo[4,3-b]pyridazine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-3-30-17-8-5-15(6-9-17)19-10-11-20-25-26-22(28(20)27-19)31-13-21(29)24-16-7-4-14(2)18(23)12-16/h4-12H,3,13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDYYDVFLBHJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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